molecular formula C10H7FN2O B012642 alpha-Cyano-3-fluorocinnamamide CAS No. 100908-62-1

alpha-Cyano-3-fluorocinnamamide

Cat. No. B012642
CAS RN: 100908-62-1
M. Wt: 190.17 g/mol
InChI Key: NVGNGLIOIXXMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Cyano-3-fluorocinnamamide, also known as AFC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cinnamamide derivatives, which are known for their diverse biological activities. AFC has been found to exhibit potent inhibitory effects on certain enzymes, making it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of alpha-Cyano-3-fluorocinnamamide involves its interaction with the active site of HDACs and sirtuins. By binding to these enzymes, alpha-Cyano-3-fluorocinnamamide prevents them from carrying out their normal functions, leading to changes in gene expression and cellular processes. This can have a wide range of effects on various biological systems, making alpha-Cyano-3-fluorocinnamamide a valuable tool for studying these processes.
Biochemical and Physiological Effects:
alpha-Cyano-3-fluorocinnamamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are thought to be due to its ability to inhibit HDACs and sirtuins, which play important roles in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using alpha-Cyano-3-fluorocinnamamide in lab experiments is its potency. It has been found to exhibit potent inhibitory effects on HDACs and sirtuins at low concentrations, making it a valuable tool for studying these enzymes. However, one of the limitations of using alpha-Cyano-3-fluorocinnamamide is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving alpha-Cyano-3-fluorocinnamamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use as a tool for investigating the role of HDACs and sirtuins in aging and age-related diseases. Additionally, further studies are needed to better understand the potential toxicity of alpha-Cyano-3-fluorocinnamamide and its effects on various biological systems.

Synthesis Methods

The synthesis of alpha-Cyano-3-fluorocinnamamide involves a multi-step process that begins with the reaction of fluorobenzene with ethyl cyanoacetate to form ethyl 3-fluorocinnamate. This is followed by the reaction of the ethyl 3-fluorocinnamate with hydroxylamine hydrochloride to form the corresponding oxime. The final step involves the reaction of the oxime with phosphorus oxychloride to yield alpha-Cyano-3-fluorocinnamamide.

Scientific Research Applications

Alpha-Cyano-3-fluorocinnamamide has been extensively used in scientific research as a tool for investigating various biochemical and physiological processes. It has been found to exhibit potent inhibitory effects on certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes are known to play important roles in gene regulation, cell cycle progression, and aging. By inhibiting these enzymes, alpha-Cyano-3-fluorocinnamamide can help researchers better understand the underlying mechanisms of these processes.

properties

CAS RN

100908-62-1

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+

InChI Key

NVGNGLIOIXXMRZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)F

SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)F

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)F

Pictograms

Acute Toxic

synonyms

2-Cyano-3-(m-fluorophenyl)acrylamide

Origin of Product

United States

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